molecular formula C46H50Si2 B14213637 Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- CAS No. 527687-76-9

Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl-

Cat. No.: B14213637
CAS No.: 527687-76-9
M. Wt: 659.1 g/mol
InChI Key: YOYKSTVLPRDUAX-UHFFFAOYSA-N
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Description

Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- is a complex organosilicon compound It is characterized by its unique structure, which includes multiple phenyl and ethyl groups attached to a central silane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- typically involves multi-step organic reactions. The process begins with the preparation of the octatriyne backbone, followed by the introduction of diphenylmethylene groups. The final step involves the attachment of triethylsilane groups under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. Safety measures are also crucial due to the reactive nature of the intermediates involved.

Chemical Reactions Analysis

Types of Reactions

Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced using hydride donors to yield simpler silane compounds.

    Substitution: The phenyl and ethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Hydride donors such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted organosilicon compounds.

Scientific Research Applications

Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials with specific electronic and mechanical properties.

Mechanism of Action

The mechanism by which Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:

    Molecular Targets: Interacts with enzymes and receptors in biological systems.

    Pathways Involved: Involved in pathways related to oxidation-reduction reactions and molecular substitution processes.

Comparison with Similar Compounds

Similar Compounds

    Triethylsilane: A simpler silane compound with fewer phenyl and ethyl groups.

    Diphenylsilane: Contains phenyl groups but lacks the octatriyne backbone.

    Octatriynes: Compounds with similar backbones but different functional groups.

Uniqueness

Silane, [3,6-bis(diphenylmethylene)-1,4,7-octatriyne-1,8-diyl]bis[triethyl- is unique due to its combination of phenyl, ethyl, and silane groups, which confer specific chemical and physical properties not found in simpler silanes or octatriynes.

Properties

CAS No.

527687-76-9

Molecular Formula

C46H50Si2

Molecular Weight

659.1 g/mol

IUPAC Name

(3,6-dibenzhydrylidene-8-triethylsilylocta-1,4,7-triynyl)-triethylsilane

InChI

InChI=1S/C46H50Si2/c1-7-47(8-2,9-3)37-35-43(45(39-25-17-13-18-26-39)40-27-19-14-20-28-40)33-34-44(36-38-48(10-4,11-5)12-6)46(41-29-21-15-22-30-41)42-31-23-16-24-32-42/h13-32H,7-12H2,1-6H3

InChI Key

YOYKSTVLPRDUAX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C#CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#CC(=C(C3=CC=CC=C3)C4=CC=CC=C4)C#C[Si](CC)(CC)CC

Origin of Product

United States

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